An In-depth Technical Guide to the Identification of C14H10Cl3N3 Structural Isomers
An In-depth Technical Guide to the Identification of C14H10Cl3N3 Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, synthesis, and characterization of three plausible structural isomers of the molecular formula C14H10Cl3N3. Due to the absence of extensive literature on specific isomers with this exact formula, this guide presents data and protocols based on established knowledge of analogous chemical structures, namely trichlorophenyl-substituted triazoles, oxadiazoles, and pyrimidines.
Proposed Structural Isomers
Three plausible structural isomers of C14H10Cl3N3 have been identified for the purpose of this guide, each featuring a distinct heterocyclic core:
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Isomer 1: 1-(2,4,6-trichlorophenyl)-5-phenyl-1H-1,2,4-triazole
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Isomer 2: 2-((2,4,6-trichlorophenyl)amino)-5-phenyl-1,3,4-oxadiazole
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Isomer 3: 4-(2,4,6-trichlorophenyl)-6-phenylpyrimidin-2-amine
These structures provide a basis for discussing the synthesis, characterization, and potential biological activities relevant to this class of compounds.
Synthesis and Characterization
The synthesis of these isomers can be achieved through established methodologies for the formation of their respective heterocyclic cores. The characterization relies on standard analytical techniques to confirm their structure and purity.
Physicochemical and Spectral Data
The following table summarizes the expected physicochemical and spectral data for the proposed isomers. These values are predicted based on the analysis of similar compounds found in the literature.
| Property | Isomer 1 (Triazole) | Isomer 2 (Oxadiazole) | Isomer 3 (Pyrimidine) |
| Molecular Weight | 350.60 g/mol | 350.60 g/mol | 350.60 g/mol |
| Predicted logP | 4.5 - 5.5 | 4.0 - 5.0 | 4.8 - 5.8 |
| ¹H-NMR (δ, ppm) | Aromatic protons: 7.2-8.2 | Aromatic protons: 7.0-8.5, NH proton: 9.0-10.0 | Aromatic protons: 7.1-8.3, NH₂ protons: 5.5-6.5 |
| ¹³C-NMR (δ, ppm) | Aromatic carbons: 120-140, Triazole carbons: 145-160 | Aromatic carbons: 115-145, Oxadiazole carbons: 155-165 | Aromatic carbons: 110-142, Pyrimidine carbons: 150-170 |
| IR (cm⁻¹) | C=N, C=C (aromatic), C-Cl | N-H, C=N, C=C (aromatic), C-O-C, C-Cl | N-H, C=N, C=C (aromatic), C-Cl |
| Mass Spec (m/z) | [M]+, [M+2]+, [M+4]+ isotopic pattern for Cl₃ | [M]+, [M+2]+, [M+4]+ isotopic pattern for Cl₃ | [M]+, [M+2]+, [M+4]+ isotopic pattern for Cl₃ |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis and characterization of the proposed isomers, based on established literature procedures for analogous compounds.
2.2.1. Synthesis of Isomer 1: 1-(2,4,6-trichlorophenyl)-5-phenyl-1H-1,2,4-triazole
This synthesis is based on the Huisgen cycloaddition, a common method for forming 1,2,4-triazole rings.[1][2][3][4]
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Step 1: Synthesis of 2,4,6-trichlorophenylhydrazine.
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To a solution of 2,4,6-trichloroaniline in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise.
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The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid.
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The precipitated 2,4,6-trichlorophenylhydrazine hydrochloride is filtered, washed with cold water, and dried.
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Step 2: Condensation with Benzaldehyde.
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2,4,6-trichlorophenylhydrazine is reacted with benzaldehyde in ethanol under reflux to form the corresponding hydrazone.
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Step 3: Oxidative Cyclization.
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The purified hydrazone is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., ferric chloride or bromine) to induce cyclization to the 1,2,4-triazole ring.
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Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
2.2.2. Synthesis of Isomer 2: 2-((2,4,6-trichlorophenyl)amino)-5-phenyl-1,3,4-oxadiazole
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of an acylthiosemicarbazide intermediate.[5][6][7]
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Step 1: Synthesis of N-(2,4,6-trichlorophenyl)hydrazinecarbothioamide.
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2,4,6-trichlorophenyl isothiocyanate is reacted with hydrazine hydrate in ethanol at room temperature.
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Step 2: Acylation with Benzoyl Chloride.
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The resulting thiosemicarbazide is then acylated with benzoyl chloride in a suitable solvent like pyridine or dichloromethane with a base.
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Step 3: Oxidative Cyclization.
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The acylthiosemicarbazide is cyclized to the 1,3,4-oxadiazole using an oxidizing agent such as mercuric oxide or iodine in the presence of a base.
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Purification: The product is purified by recrystallization or column chromatography.
2.2.3. Synthesis of Isomer 3: 4-(2,4,6-trichlorophenyl)-6-phenylpyrimidin-2-amine
The synthesis of substituted pyrimidines can be achieved through the condensation of a chalcone with guanidine.[8][9]
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Step 1: Synthesis of 1-(2,4,6-trichlorophenyl)-3-phenylprop-2-en-1-one (a chalcone).
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2,4,6-trichloroacetophenone is reacted with benzaldehyde in the presence of a base (e.g., sodium hydroxide) in ethanol (Claisen-Schmidt condensation).
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Step 2: Cyclocondensation with Guanidine.
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The purified chalcone is then refluxed with guanidine nitrate in the presence of a base like sodium ethoxide in ethanol.
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Purification: The resulting pyrimidine derivative is isolated and purified by recrystallization or column chromatography.
2.2.4. Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized isomers.
Caption: Workflow for the synthesis, purification, and structural analysis of C14H10Cl3N3 isomers.
Potential Biological Activity and Signaling Pathways
Chlorinated aromatic and heterocyclic compounds are known to exhibit a range of biological activities. The proposed isomers of C14H10Cl3N3, based on their structural features, may interact with various biological targets.
Biological Activity Profile
The following table summarizes potential biological activities based on studies of analogous compounds.
| Activity | Isomer 1 (Triazole) | Isomer 2 (Oxadiazole) | Isomer 3 (Pyrimidine) |
| Antifungal | Reported for various triazole derivatives.[10] | Less commonly reported. | Possible, but less common than for triazoles. |
| Antibacterial | Some activity reported.[10] | Frequently reported for oxadiazole derivatives.[11][12] | Some pyrimidine derivatives show activity. |
| Anticancer | Investigated for some triazole-containing compounds. | A known activity for many oxadiazole scaffolds.[12] | A prominent activity for many pyrimidine derivatives, often as kinase inhibitors.[8][13][14] |
| Herbicidal/Insecticidal | Some triazoles are used as fungicides in agriculture. | Less common. | Some pyrimidines are used as herbicides. |
Potential Signaling Pathway Interactions
Given their structural similarities to known bioactive molecules, the proposed isomers could potentially modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.
3.2.1. Kinase Inhibition Pathway (Relevant to Isomer 3)
Many pyrimidine derivatives are known to act as kinase inhibitors by competing with ATP for the binding site on the enzyme. This can disrupt signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential mechanism of action for Isomer 3 via kinase inhibition, leading to reduced cell proliferation.
3.2.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Trichlorinated aromatic compounds have the potential to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins. Activation of AhR can lead to the expression of genes involved in metabolism and can also have other cellular effects.
Caption: Potential interaction of C14H10Cl3N3 isomers with the Aryl Hydrocarbon Receptor signaling pathway.
Conclusion
This technical guide provides a framework for the identification, synthesis, and characterization of structural isomers of C14H10Cl3N3. While specific data for these exact isomers is limited, the presented information, based on analogous compounds, offers valuable insights for researchers and drug development professionals. The proposed synthetic routes are robust and adaptable, and the predicted spectral data provides a basis for structural confirmation. The potential biological activities and interactions with key signaling pathways highlight the importance of further investigation into this class of compounds for potential therapeutic applications. Further experimental validation is necessary to confirm the properties and activities of these specific isomers.
References
- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
